Pterosin N

Description

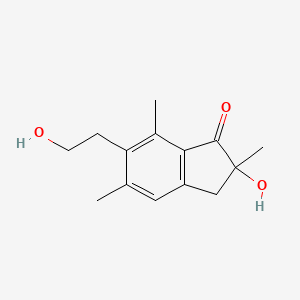

Structure

3D Structure

Properties

CAS No. |

54797-11-4 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |

InChI |

InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |

InChI Key |

FQLXILLXEWJGFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |

melting_point |

165 - 167 °C |

physical_description |

Solid |

Origin of Product |

United States |

Detailed Research Findings

Research into Pterosin N has primarily focused on its isolation and structural characterization from natural sources, as well as the investigation of biological activities exhibited by this compound and its derivatives.

This compound has been isolated from the ethanolic extract of the whole plant of Pteridium aquilinum. researchgate.netresearchgate.net Structural identification has been achieved through the analysis of spectroscopic data, including extensive 2D NMR techniques. researchgate.net this compound has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol . nih.govfoodb.ca Its IUPAC name is 2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one. nih.govfoodb.ca

Studies on the biological activities of this compound and its related compounds have explored their potential in various therapeutic areas. For instance, (‒)-Pteroside N, a glycoside of this compound, has demonstrated inhibitory effects on enzymes associated with Alzheimer's disease. researchgate.net

The inhibitory activities of (‒)-Pteroside N against key enzymes were evaluated, yielding the following results:

| Enzyme | IC₅₀ Value (µM) |

| BACE1 | 30.6 |

| AChE | 4.47 |

| BChE | 7.39 |

(Data based on research findings regarding (‒)-Pteroside N) researchgate.net

These findings suggest that this compound derivatives may hold potential for inhibiting enzymes relevant to neurodegenerative conditions. While direct studies on the biological activities of this compound itself are less extensively documented in the provided information, the activity observed in its glycoside form indicates that the this compound scaffold can be associated with notable biological effects.

This compound is classified as an indanone and has been detected, though not quantified, in certain green and root vegetables, suggesting a potential role as a dietary constituent or biomarker. foodb.cahmdb.ca

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis of Pterosin N and Derivatives

Spectroscopic techniques provide crucial data for determining the planar structure and understanding the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC, NOESY) techniques, is fundamental for assigning the positions of atoms and their connectivity within the this compound molecule. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments allows for the complete assignment of the carbon and hydrogen framework and the placement of substituents. nih.govucdavis.eduresearchgate.netfoodb.camdpi.com For pterosin-type sesquiterpenes, ¹H NMR spectra typically show characteristic signals for aromatic protons, methyl groups (including those on the indanone ring and quaternary carbons), methylene (B1212753) groups, and protons on carbons bearing oxygen functionalities. mdpi.com ¹³C NMR provides information about the different carbon environments, including characteristic signals for carbonyl carbons, aromatic carbons, and carbons bearing hydroxyl groups or attached to alkyl chains. nih.govmdpi.com Detailed analysis of HMBC and COSY correlations helps to establish the connectivity between different parts of the molecule. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. nih.govucdavis.eduresearchgate.netfoodb.ca HRMS provides accurate mass measurements, which are essential for confirming the molecular formula (C₁₄H₁₈O₃). nih.govuni.lu The fragmentation pattern observed in MS experiments can also provide structural information by indicating the presence of specific functional groups and the ways in which the molecule breaks apart under ionization. ucdavis.edu For example, predicted collision cross-section values for different adducts of this compound have been reported, which can be useful for identification purposes in complex mixtures. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods (CD)

UV-Vis spectroscopy is used to detect chromophores within the molecule, such as the conjugated ketone in the indanone system. Pterosin-type sesquiterpenes typically exhibit characteristic UV absorption bands in the range of 205-310 nm. mdpi.com These absorptions are associated with π→π* and n→π* electronic transitions of the conjugated carbonyl group. jst.go.jp

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are crucial for determining the absolute configuration of chiral centers in this compound and its derivatives. researchgate.netfoodb.cajst.go.jp CD spectra measure the differential absorption of left and right circularly polarized light by a chiral molecule. The presence of Cotton effects (peaks or troughs) at specific wavelengths provides information about the stereochemistry around chromophoric groups. jst.go.jp For indanone derivatives like pterosins, CD Cotton effects associated with the n→π* transition of the conjugated ketone group, typically in the range of 310-370 nm, are particularly informative for assigning the configuration at adjacent chiral centers, such as C-2 and C-3. researchgate.netjst.go.jp The sign and intensity of these Cotton effects can be related to the absolute configuration using empirical rules, such as Snatzke's rule, or by comparison with calculated CD spectra. researchgate.netjst.go.jpacs.org

Determination of Absolute and Relative Configurations

Determining the absolute and relative configurations of the chiral centers in this compound is a critical step in its complete structural characterization. This compound has a chiral center at C-2 due to the presence of a hydroxyl group, a methyl group, and the spirocyclic ring system. nih.gov

Relative configuration refers to the stereochemistry of chiral centers relative to each other within the same molecule. Absolute configuration, on the other hand, describes the precise spatial arrangement of substituents around a chiral center, typically designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. libretexts.org

While NMR spectroscopy provides information about the relative orientation of protons through coupling constants and NOESY correlations, it does not directly determine absolute configuration. mdpi.comencyclopedia.pub Techniques like J-based configurational analysis (JBCA) can assist in determining relative configurations by analyzing coupling constants. encyclopedia.pub

The absolute configuration of pterosins is commonly determined using CD spectroscopy, often by comparing experimental CD spectra with calculated spectra for possible stereoisomers. researchgate.netacs.org The sign and amplitude of the Cotton effects in the CD spectrum, particularly those associated with the n→π* transition of the indanone carbonyl, are indicative of the absolute configuration at the chiral centers. researchgate.netjst.go.jp For example, the absolute configuration at C-2 in pterosin derivatives has been determined based on the vibronic n–π* transition in the CD spectrum. mdpi.comresearchgate.net In some cases, single-crystal X-ray diffraction analysis can provide definitive evidence for both relative and absolute configurations, although this requires obtaining suitable crystals. thieme-connect.comsoton.ac.uk Chemical methods, such as derivatization followed by spectroscopic analysis or comparison with compounds of known stereochemistry, can also be employed. researchgate.net

Data from spectroscopic analyses are compiled and analyzed to build a comprehensive picture of the molecular structure and stereochemistry.

Chemical Synthesis and Analog Development

Total Synthesis Approaches for Pterosin N

Total synthesis of this compound involves constructing the molecule from simpler, commercially available starting materials. Several strategies have been developed to achieve this, often focusing on the formation of the indanone ring system.

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for obtaining this compound in a specific enantiomeric form, as natural products often exhibit distinct biological activities depending on their stereochemistry. An asymmetric synthesis of (-)-pterosin N has been reported starting from a chiral 1,3-dioxolanone derived from N,N-diisopropyl-10-camphorsulfonamide. researchgate.netspringermedicine.comdntb.gov.uariss.kracs.org This synthesis involved multiple steps to build the indanone core and incorporate the necessary substituents with control over the absolute configuration.

Diastereoselective and Enantioselective Synthesis

Control over both diastereoselectivity and enantioselectivity is vital in the synthesis of complex molecules like this compound, which can have multiple stereocenters. Diastereoselective approaches often involve reactions that favor the formation of one diastereomer over others. Enantioselective synthesis, on the other hand, aims to produce a single enantiomer. While specific details on diastereoselective and enantioselective synthesis solely focused on this compound are intertwined with asymmetric approaches, broader strategies for controlling stereochemistry in indanone synthesis are relevant. For instance, rhodium(II)-catalyzed reactions involving carbonyl ylides can afford dipolar cycloadducts with good diastereoselectivity, which can serve as intermediates in pterosin synthesis. researchgate.netacs.orgacs.org

Synthetic Methodologies for Pterosin Derivatives and Analogs

The synthesis of pterosin derivatives and analogs explores variations in the substituents and the indanone core to investigate structure-activity relationships and develop new compounds with potentially enhanced properties.

Exploitation of Key Cycloaddition Reactions

Cycloaddition reactions are powerful tools in constructing cyclic systems like the indanone core of pterosins. Dipolar cycloaddition reactions, particularly those involving carbonyl ylides generated from rhodium(II)-catalyzed reactions of α-diazo carbonyl compounds, have been successfully applied to the synthesis of the pterosin family of sesquiterpenes. researchgate.netacs.orgacs.orgglobalauthorid.com This approach allows for the efficient formation of the core skeleton in relatively few steps. acs.org The regiochemical outcome of these cycloadditions can be rationalized based on frontier molecular orbital (FMO) considerations. researchgate.netacs.orgacs.org

Tandem Reactions and Multi-component Approaches

Tandem reactions, which involve a sequence of two or more reactions in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine to form a single product, offer efficient routes to increase molecular complexity rapidly. acs.orgacs.orgwikipedia.orgnih.gov A simple method for the preparation of pterosin F, a related pterosin, utilizes a tandem Friedel-Crafts acylation-cycloalkylation reaction. rsc.orgrsc.org While specific multi-component approaches directly yielding this compound are not explicitly detailed in the search results, MCRs are recognized as valuable strategies for generating diverse heterocyclic scaffolds, including those found in natural products like pterosins. nih.govccspublishing.org.cn

Semi-synthesis from Related Natural Products

Semi-synthesis involves using readily available natural products as starting materials to synthesize more complex or less abundant compounds. While the search results primarily focus on total synthesis and methodologies, pterosin compounds can be isolated from natural sources like bracken fern. google.comresearchgate.net These isolated pterosins or related natural products could potentially serve as starting materials for the semi-synthesis of this compound or its analogs, although specific examples for this compound were not prominently found in the search results. For instance, pterosin B has been used in chemical synthesis studies. acs.org

Pharmacological Activities and Biological Mechanisms

Neuroprotective and Anti-Alzheimer's Disease Research

Research into the neuroprotective potential of pterosin N has primarily focused on its ability to modulate pathways implicated in the pathogenesis of Alzheimer's disease (AD), including the inhibition of cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), as well as its effects on cellular neuroprotection and oxidative stress. researchgate.netresearchgate.netgoogle.com

Cholinesterase Inhibition (AChE, BChE)

This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of acetylcholine (B1216132), a neurotransmitter important for memory and cognitive function. researchgate.netresearchgate.netgoogle.com Inhibition of these enzymes is a common strategy in the symptomatic treatment of AD to increase acetylcholine levels in the brain.

Studies have reported the inhibitory concentrations (IC₅₀) of this compound against AChE and BChE. For instance, (-)-Pteroside N (referred to as compound 1 in some studies) showed potent inhibitory activity against AChE and BChE with IC₅₀ values of 4.47 μM and 7.39 μM, respectively. researchgate.netresearchgate.netkorea.ac.kr

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which accumulate in the brains of AD patients, forming amyloid plaques. Inhibiting BACE1 is a therapeutic approach aimed at reducing Aβ production. Research indicates that this compound also exhibits inhibitory activity against BACE1. researchgate.netresearchgate.netgoogle.com

(-)-Pteroside N (compound 1) has been reported to show moderate BACE1 inhibitory activity with an IC₅₀ value of 30.6 μM. researchgate.netresearchgate.netkorea.ac.kr

Cellular Neuroprotection and Oxidative Stress Modulation

Beyond enzyme inhibition, studies on pterosin sesquiterpenes, including this compound, have explored their direct protective effects on neuronal cells and their ability to modulate oxidative stress, a significant factor in neurodegenerative diseases. researchgate.netgoogle.com

Compound 1 ((-)-Pteroside N) has shown potent neuroprotective activity against H₂O₂-induced N2a cell damage. researchgate.net Pterosin sesquiterpenes have demonstrated the potential to suppress apoptosis, reduce oxidative stress, and elevate the viability of neuronal cells in in vitro models. researchgate.net Oxidative stress plays a significant role in neurological impairment due to the vulnerability of the nervous system to reactive oxygen species (ROS). scielo.br Natural substances with neuroprotective properties often act by suppressing oxidative stress. scielo.br

Antidiabetic and Metabolic Regulation Studies

While much of the research on the antidiabetic effects of pterosins has focused on other analogs like Pterosin A, some findings suggest that this compound may also possess relevant activities in glucose homeostasis and insulin (B600854) sensitivity. uni.lunih.govnih.gov

Glucose Homeostasis Modulation

Glucose homeostasis is maintained by a balance between glucose uptake by peripheral tissues and glucose production by the liver. nih.gov Dysregulation of this balance is a hallmark of diabetes. Some pterosin compounds, including those structurally related to this compound, have been investigated for their potential to modulate blood glucose levels. google.com

A patent mentions that certain pterosin compounds, including "Compound 1" (which may correspond to this compound based on other research from the same group), significantly lowered blood glucose levels in streptozotocin (B1681764) (STZ)-induced diabetic mice. google.com The blood glucose levels in treated mice were reported to be close to those of healthy control mice. google.com

Insulin Sensitivity and Secretion Pathways

Insulin sensitivity is crucial for effective glucose uptake by cells. Impaired insulin sensitivity is a key feature of type 2 diabetes. Research on pterosins has explored their impact on insulin signaling pathways. uni.lunih.gov

Studies on Pterosin A have indicated its ability to improve insulin sensitivity and enhance glucose uptake in muscle cells, potentially involving the activation of AMP-activated protein kinase (AMPK), a key regulator of carbohydrate and fatty acid metabolism. nih.govwhiterose.ac.ukresearchgate.netmdpi.commdpi.com The aforementioned patent also reported that "Compound 1" significantly enhanced insulin sensitivity in C₂C₁₂ myotubes. google.com While direct detailed mechanisms for this compound are less extensively documented than for Pterosin A in the provided sources, these findings on related pterosins and "Compound 1" suggest a potential role for this compound in modulating insulin sensitivity and glucose metabolism.

AMPK Signaling Pathway Modulation

The AMP-activated protein kinase (AMPK) signaling pathway is a crucial cellular energy sensor that plays a significant role in regulating glucose and lipid metabolism. nih.goviocspublisher.org Activation of AMPK is associated with increased glucose uptake, improved insulin sensitivity, and the inhibition of biosynthetic pathways such as gluconeogenesis and fatty acid synthesis. nih.goviocspublisher.org

Research, primarily on Pterosin A (a related pterosin compound), has indicated its ability to enhance AMPK phosphorylation. nih.goviocspublisher.orgmdpi.comdntb.gov.ua Studies in cultured human skeletal muscle cells showed that Pterosin A markedly increased the phosphorylation of AMPK. nih.gov Furthermore, in cultured liver cells, Pterosin A triggered the phosphorylation of AMPK. nih.gov This activation of the AMPK pathway is suggested to be involved in the anti-diabetic effects observed with Pterosin A, contributing to enhanced glucose uptake in peripheral tissues and inhibited gluconeogenesis in the liver. nih.gov While direct studies on this compound's specific effects on AMPK are less documented in the provided search results, the activity of related pterosins like Pterosin A suggests a potential for similar modulation within this class of compounds.

Glycogen Metabolism and Gluconeogenesis Regulation

Glycogen metabolism involves the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, the primary storage form of glucose in animals, predominantly in the liver and muscles. egyankosh.ac.in Gluconeogenesis is the pathway responsible for synthesizing glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys. egyankosh.ac.in These processes are tightly regulated to maintain blood glucose homeostasis. egyankosh.ac.in

Antitumor and Cytotoxic Research

Pterosins have been investigated for their potential antitumor and cytotoxic properties. mdpi.comtudublin.ienih.gov This area of research explores the ability of these compounds to inhibit the growth and survival of cancer cells.

In Vitro Cytotoxicity against Human Cancer Cell Lines

Several studies have evaluated the cytotoxic activity of pterosins against various human cancer cell lines. For instance, certain pterosin compounds have shown cytotoxicity against human leukemia HL-60 cells. tudublin.ienih.govresearchgate.net Pterosin B, a related compound, has demonstrated selective activity against HL-60 human leukemia cells with an IC₅₀ value of 8.7 μg/mL. nih.govresearchgate.netchemfaces.com Other pterosins have exhibited cytotoxic activity against cell lines such as HCT-116 (colon cancer). mdpi.com

Data from studies on the cytotoxic activity of pterosins against specific cancer cell lines are presented in the table below:

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Pterosin 1 | HCT-116 | 22.4 | mdpi.com |

| Pterosin 2 | HCT-116 | 15.8 | mdpi.com |

| Pterosin B | HL-60 | ~37.1 | nih.govresearchgate.net |

Note: Pterosin 1 and 2 refer to creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, respectively, as described in the source mdpi.com. The IC₅₀ for Pterosin B (8.7 μg/mL) was converted to molarity (~37.1 µM) using its molecular weight (234.29 g/mol ). nih.gov

These findings indicate that pterosins, including related structures to this compound, possess in vitro cytotoxic effects against a range of human cancer cell lines.

Mechanisms of Antiproliferative Action

The mechanisms by which pterosins exert their antiproliferative effects are an active area of research. While specific detailed mechanisms for this compound were not extensively detailed in the provided search results, studies on other pterosins offer insights into potential modes of action within this compound class.

Some pterosins have been reported to induce apoptosis, a programmed cell death pathway, in cancer cells. springerprofessional.de Additionally, they may influence cell cycle arrest, preventing cancer cells from proliferating. tudublin.ie Modulation of signaling pathways involved in cell growth and survival is also a potential mechanism. For instance, some terpenoids from the Pteridaceae family, which includes pterosin-producing ferns, have been shown to inhibit the NF-κB pathway, a key regulator of cell proliferation and survival, and increase reactive oxygen species (ROS) formation, which can lead to cellular damage and apoptosis. notulaebotanicae.ro Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its antiproliferative effects.

Anti-inflammatory Investigations

Inflammation is a complex biological response involved in various diseases, including chronic conditions and cancer. nih.govpreprints.org Investigations into the anti-inflammatory properties of pterosins aim to understand their potential to modulate inflammatory processes.

Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB)

Pterosins and other compounds from ferns have been explored for their ability to modulate inflammatory mediators and pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govtermedia.plbiorxiv.org

Studies on related compounds, such as Pterosin B and pterostilbene (B91288) (a stilbenoid also found in plants), provide insights into the potential anti-inflammatory mechanisms. Pterosin B has been shown to reduce the phosphorylation level of NF-κB in Ang II-treated cardiomyocytes, suggesting an inhibitory effect on this pathway. nih.gov This modulation of the PKC-ERK-NF-κB signaling pathway is suggested to contribute to the effects observed in these cells. nih.gov Pterostilbene has also been reported to suppress inflammatory responses by inactivating the NF-κB signaling pathway. nih.gov Additionally, some fern extracts have shown a decrease in the gene expression of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in LPS-elicited macrophages. researchgate.net While direct evidence for this compound's specific effects on these pathways was not prominently found, the activity of related compounds suggests a potential for this compound to also modulate inflammatory responses, possibly through mechanisms involving the NF-κB pathway and the regulation of inflammatory mediators.

Impact on Chondrocyte Hypertrophy and Osteoarthritis Pathways (e.g., SIK3 inhibition)

Based on the available search results, detailed information specifically pertaining to the impact of this compound on chondrocyte hypertrophy, osteoarthritis pathways, or its potential inhibition of SIK3 was not identified. Research in this area appears to have focused on related compounds, such as Pterosin B, which has been reported to prevent chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 frontiersin.orgnih.govmedchemexpress.cnmedchemexpress.comkyoto-u.ac.jp.

Hypolipidemic Research and Lipid Metabolism

Information specifically detailing this compound's involvement in hypolipidemic research or its effects on lipid metabolism, including mechanisms such as Liver X Receptor (LXR) activation or triglyceride reduction, was not found within the provided search results researchgate.netbinasss.sa.crnih.govresearchgate.netnih.gove-enm.org. The provided literature discusses LXR activation and triglyceride metabolism in a broader context or in relation to other compounds.

Liver X Receptor (LXR) Activation

Specific research demonstrating the activation of Liver X Receptors by this compound was not present in the provided search results.

Triglyceride Reduction Mechanisms

Detailed mechanisms by which this compound might influence triglyceride levels were not described in the provided literature.

Antimicrobial and Antitubercular Potentials

This compound has been reported to possess antimicrobial potential researchgate.net. However, the specific mechanisms underlying this activity were not detailed in the provided search results. While other pterosin compounds, such as 12-hydroxypterosin Q, have exhibited antitubercular activity against Mycobacterium tuberculosis H37 Rv in vitro, the provided information does not explicitly link this compound to antitubercular activity nih.gov.

Other Biological Activities

Hair Growth Promotion Mechanisms

Compositions containing pterosin compounds or their derivatives have been included in patents for preventing hair loss and enhancing hair growth google.com. Pterosin compounds are extracted from Pteridium aquilinum, a source that would include this compound google.com. However, the specific mechanisms by which this compound promotes hair growth were not elucidated in the provided search results sbpmed.org.brrootsbyga.comnih.govresearchgate.net.

Smooth Muscle Relaxation

Pterosins as a class have demonstrated smooth muscle relaxant properties. Research has indicated that these compounds can exert an antispasmodic effect. Studies have specifically examined the smooth muscle relaxant activity of pterosin Z and related compounds, identifying several compounds within the pterosin family with significant smooth muscle relaxant activity. orcid.orgnih.gov The synthesis and antispasmodic activity of analogues of natural pterosins have also been reported, further supporting the potential of this compound class in affecting smooth muscle function. nih.gov

Structure Activity Relationship Sar Studies of Pterosin N and Analogs

Correlating Structural Motifs with Enzyme Inhibition Profiles

Studies on pterosin derivatives have demonstrated their ability to inhibit various enzymes, including those involved in neurodegenerative diseases like Alzheimer's disease nih.gov. For instance, certain pterosins have shown inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) nih.gov.

Research has indicated that the indenone core structure, along with the attached functional groups, plays a significant role in their enzyme inhibitory profiles nih.govontosight.ai. Variations in the substituents on the indenone ring and the nature and position of hydroxyl groups or other modifications can influence the binding affinity and inhibitory potency against specific enzymes nih.gov. For example, a study investigating the inhibitory activity of 15 pterosin derivatives against BACE1, AChE, and BChE found that all tested derivatives, except for (2S)-pterosin A and (2S)-pteroside P, showed concentration-dependent inhibitory activities against BACE1 nih.gov. The IC₅₀ values varied among the active compounds, ranging from 9.74 to 94.4 μM nih.gov. Similarly, most tested pterosin compounds showed inhibitory activity against BChE, with IC₅₀ values ranging from 5.29 to 119 μM nih.gov. These findings suggest that specific structural features or combinations of features are critical for potent enzyme inhibition nih.gov.

While specific detailed data tables directly comparing the enzyme inhibition profiles of Pterosin N and a wide range of its analogs were not extensively available in the immediate search results, the general principle of correlating structural changes in the pterosin scaffold with varying enzyme inhibition is well-established for this class of compounds nih.gov. The presence, position, and stereochemistry of hydroxyl groups, as well as modifications to the side chains, are likely key determinants of their interactions with enzyme active sites nih.gov.

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact the biological activity of chiral compounds like pterosins, which often possess chiral centers mdpi.comnih.gov. The specific spatial orientation of functional groups can affect how a molecule interacts with its biological target, such as an enzyme active site or a receptor nih.gov.

For pterosin compounds, the presence of chiral centers, particularly at positions C-2 and C-3 of the indanone ring, can lead to the existence of stereoisomers (enantiomers or diastereomers) mdpi.com. These stereoisomers may exhibit different biological activities or potencies nih.gov. While direct comparative studies on the stereochemical influence of this compound specifically were not prominently found, research on other chiral natural compounds and pterosin analogs highlights the importance of stereochemistry in biological recognition and activity nih.govcymitquimica.com. For instance, studies on other classes of compounds have shown that different stereoisomers can have vastly different affinities for enzymes or receptors, leading to variations in therapeutic effects or even unexpected biological outcomes nih.gov. The specific configuration (R or S) at chiral centers in pterosin analogs can influence their binding orientation and interactions within the confined space of an enzyme's active site, thereby affecting the efficiency of inhibition nih.gov.

Pharmacophore Elucidation for this compound Derivatives

Pharmacophore elucidation is a process used to identify the essential steric and electronic features of a molecule that are required for its biological activity nih.gov3ds.com. These features, which can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions, represent the key interaction points between a ligand and its biological target nih.govunina.it.

For pterosin derivatives with enzyme inhibitory activity, pharmacophore models can be developed based on a set of active compounds nih.govmdpi.com. These models can help to define the critical structural requirements for binding to the enzyme's active site nih.gov. While a specific pharmacophore model explicitly developed for this compound was not detailed in the search results, the general approach involves analyzing the common features present in a series of active pterosin analogs that exhibit similar enzyme inhibition profiles nih.govmdpi.com. This analysis can reveal which functional groups and their spatial arrangement are crucial for effective binding and inhibition nih.gov.

Pharmacophore models can be used to rationalize the observed SAR by visually representing the key interaction points nih.gov. For example, if a series of potent pterosin inhibitors all possess a hydroxyl group at a specific position and an aromatic ring, the pharmacophore model would likely include features representing a hydrogen bond interaction point and a hydrophobic region in the corresponding spatial arrangement nih.gov. These models can then be used in virtual screening to identify novel compounds with similar pharmacophoric features that are likely to exhibit the desired biological activity nih.govmdpi.com.

Biosynthetic Pathways and Ecological Significance

Proposed Biosynthetic Routes to Pterosin N

Research into pterosin biosynthesis, particularly for well-studied pterosins like pterosin B, suggests a pathway involving a protoilludane precursor. acs.org Ptaquiloside (B1252988), a norsesquiterpene glucoside also found in bracken fern (Pteridium aquilinum), is considered a precursor to some pterosins, such as pterosin B, which can form through the decomposition of ptaquiloside, particularly under certain environmental conditions like alkaline pH or in aqueous solutions at acidic pH. omicsonline.org While a direct link between ptaquiloside and this compound is not explicitly detailed in the search results, the presence of both compound types in the same plant species suggests potential connections or shared early biosynthetic steps.

Synthetic approaches to pterosins have also provided insights into potential chemical transformations that might occur in nature. For instance, synthetic routes to pterosins have involved reactions such as Friedel-Crafts bisacylation and palladium-catalyzed coupling reactions to construct the indanone core and introduce side chains. cdnsciencepub.comacs.org These chemical strategies mirror the complexity of natural biosynthetic machinery.

Based on the general understanding of pterosin biosynthesis and the structure of this compound (a C14 sesquiterpene indanone), a proposed route would likely involve the cyclization of a farnesyl pyrophosphate derivative followed by skeletal rearrangement, oxidation, and modification of functional groups to yield the characteristic indanone structure with the specific hydroxyl and hydroxyethyl (B10761427) substitutions seen in this compound. The precise enzymatic steps and intermediates leading specifically to this compound require further dedicated investigation.

Role in Plant Defense Mechanisms and Chemotaxonomy

Pterosins, including this compound, are considered secondary metabolites that play a significant role in the ecological interactions of the plants that produce them. These compounds are often implicated in plant defense mechanisms against herbivores and pathogens. omicsonline.orgscielo.org.pemdpi.com

In Pteridium aquilinum, pterosins are stored in root cells and can be released as root exudates, potentially contributing to allelopathic effects that inhibit the growth of other plant species. omicsonline.org The concentration of pterosins can vary with the developmental stage of the fronds, suggesting a protective role against herbivory, particularly in younger, more vulnerable tissues. researchgate.net The presence of pterosins in bracken fern is considered a part of a complex array of chemical defenses that contribute to its resilience and success as a species. researchgate.net

Pterosins also serve as valuable chemotaxonomic markers for ferns, particularly within the family Pteridaceae and the genus Pteris. nih.govmdpi.comuniv-smb.frresearchgate.net The specific profile of pterosins found in a plant can help in the classification and differentiation of species. For example, the occurrence of certain novel pterosins in Pteris cretica has been suggested to be chemotaxonomic markers for this species. nih.govmdpi.com Similarly, phytochemical studies on Pteris terminalis and Pteris wallichiana have highlighted the chemotaxonomic significance of the isolated pterosin sesquiterpenoids in these species and the wider Pteridaceae family. univ-smb.frresearchgate.net The presence and distribution of specific pterosin derivatives contribute to the chemical fingerprint of a fern species, aiding in systematic and phylogenetic studies.

Analytical Methodologies for Pterosin N Quantification and Detection

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique widely used for the analysis of pterosins due to its sensitivity and selectivity. researchgate.netdatapdf.com This method combines the separation capabilities of HPLC with the detection and identification power of tandem mass spectrometry. In the context of pterosin analysis, LC-MS/MS methods have been developed and validated for quantifying pterosins in various samples, including plant extracts and environmental water samples. researchgate.netdatapdf.comnih.gov

For instance, LC-MS/MS has been successfully applied to quantify ptaquiloside (B1252988) and its degradation product, pterosin B, in soil and groundwater, demonstrating significantly lower detection limits compared to traditional LC-UV methods. researchgate.netdatapdf.com While specific details on Pterosin N analysis by HPLC-MS/MS are less prevalent in the search results compared to Pterosin B, the general principles and successful application to other pterosins suggest its applicability for this compound. The method typically involves chromatographic separation on a reversed-phase column, such as a C18 column, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netdatapdf.comnih.gov This allows for the selective detection and quantification of target ions corresponding to the pterosin compound.

Studies have reported using LC-MS/MS for the analysis of various pterosins, with observed linear ranges of quantification and low detection limits. researchgate.net For example, an LC-MS based method for simultaneous quantification of several pterosins in bracken ferns reported limits of detection ranging from 0.01 to 0.03 µg/L for pterosins. researchgate.net The use of internal standards, such as piromidic acid or loganin (B1675030) (though loganin may not be suitable for sample preparation), can improve the repeatability and accuracy of the quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantification

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation and verification of isolated pterosin compounds. mdpi.comnih.govnih.govgoogle.comsemanticscholar.orgnih.gov While primarily used for structural confirmation, NMR can also be employed for quantification, although it may be less sensitive than MS-based methods for trace analysis. Quantitative NMR (qNMR) relies on the direct proportionality between the signal intensity of specific resonances in the NMR spectrum and the molar concentration of the analyte.

NMR spectroscopy has been used to verify the purity of isolated pterosins used as analytical standards. nih.gov For example, the purity of isolated ptaquiloside and pterosin B for use as analytical standards was verified by ¹H-NMR. nih.gov Detailed ¹H and ¹³C NMR data are crucial for confirming the structure of newly isolated pterosins and distinguishing them from related compounds. mdpi.comnih.gov The characteristic chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence of the molecular structure. mdpi.comnih.gov While the search results highlight the use of NMR for structural characterization and purity assessment of pterosins, its direct application for routine quantification of this compound in complex mixtures at low concentrations is not as extensively documented as chromatographic methods coupled with MS detection. However, for higher concentrations or in simpler matrices, qNMR could potentially be applied.

Other Chromatographic and Spectroscopic Methods

Beyond HPLC-MS/MS and NMR, other chromatographic and spectroscopic techniques are utilized in the analysis of pterosin compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique that can be applied to the analysis of pterosins, particularly for more volatile or derivatized forms. chemsociety.org.ngnih.govsemanticscholar.orgresearchgate.net GC-MS has been used in the analysis of extracts containing sesquiterpenoids, including pterosins. chemsociety.org.ngresearchgate.net For instance, GC-MS analysis has been employed to identify compounds in silylated extracts of Pteris togoensis, which contain sesquiterpenoids. chemsociety.org.ngresearchgate.net GC-MS can also be used to confirm the identity of pterosins, such as pterosin B.

High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection is a more traditional method for pterosin analysis. researchgate.netdatapdf.comnih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.net LC-UV methods are often used for their simplicity and accessibility, although they generally offer lower sensitivity and specificity compared to LC-MS/MS. researchgate.netdatapdf.com LC-UV methods monitor characteristic UV absorption bands of pterosin derivatives, typically in the range of 205-310 nm. mdpi.comnih.gov While LC-UV can be used for quantification, it may be prone to interference from other compounds with similar UV chromophores, potentially leading to false positives. nih.gov Studies have compared the sensitivity of LC-MS/MS to LC-UV, showing that LC-MS/MS provides significantly lower detection limits for pterosins. researchgate.netdatapdf.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a more recent advancement offering faster separation times and potentially higher sensitivity than conventional HPLC-MS/MS. nih.govacs.orgresearchgate.net UPLC-MS/MS methods have been developed for the rapid quantification of ptaquiloside and pterosin B in water samples, achieving low detection limits and short run times. nih.govresearchgate.net This technique is highly suitable for high-throughput analysis and for samples where high sensitivity is required.

Other chromatographic techniques mentioned in the context of pterosin isolation and purification include Thin-Layer Chromatography (TLC) and various forms of column chromatography, such as silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography. mdpi.comnih.govgoogle.comsemanticscholar.orgmdpi.com These methods are typically used as sample preparation or purification steps before final analysis by spectroscopic or hyphenated techniques.

Spectroscopic methods like Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy also play a role in the characterization of pterosins. IR spectroscopy provides information about the functional groups present in the molecule. nih.govsemanticscholar.org UV-Vis spectroscopy, as mentioned in the context of HPLC-UV, is used to detect compounds based on their absorption of UV or visible light and is particularly useful for compounds with chromophores like the indanone skeleton of pterosins. mdpi.comnih.gov Circular Dichroism (CD) spectroscopy has also been used to determine the absolute configuration of some pterosin derivatives. mdpi.com

The choice of analytical method for this compound depends on the specific research objective, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-MS/MS and UPLC-MS/MS are generally preferred for sensitive and selective quantification, while NMR is essential for structural confirmation and can be used for quantification at higher concentrations.

Intended for Interactive Display: The following table summarizes some analytical techniques used for pterosin analysis, including those applicable to this compound.

| Analytical Technique | Primary Application | Key Features/Considerations |

| HPLC-MS/MS | Quantification, Identification | High sensitivity, High selectivity, Suitable for complex matrices |

| UPLC-MS/MS | Quantification, Identification | Faster analysis, High sensitivity, High selectivity |

| NMR Spectroscopy | Structural Elucidation, Purity Check, Quantification (higher conc.) | Provides detailed structural information |

| GC-MS | Identification, Quantification (volatile/derivatized) | Suitable for volatile compounds |

| HPLC-UV | Quantification, Detection | Accessible, Lower sensitivity/specificity than MS |

| TLC | Separation, Purification | Simple, Qualitative or semi-quantitative |

| Column Chromatography | Purification, Isolation | Preparative scale separation |

| UV-Vis Spectroscopy | Detection, Characterization | Based on light absorption |

| IR Spectroscopy | Functional Group Analysis | Provides information on chemical bonds |

| CD Spectroscopy | Absolute Configuration | Used for chiral compounds |

Future Research Directions and Therapeutic Prospects

Elucidation of Novel Molecular Targets

Identifying the precise molecular targets of Pterosin N is a critical step in understanding its potential therapeutic effects. While some pterosins have been shown to interact with targets such as AMPK, which is involved in glucose homeostasis, and enzymes like BACE1 and cholinesterases relevant to neurodegenerative diseases, the specific targets of this compound remain largely unexplored. mdpi.comnih.govresearchgate.netgoogle.commedchemexpress.com Future research should focus on using biochemical and cell-based assays to identify proteins, enzymes, or signaling pathways that directly interact with or are modulated by this compound. Techniques such as affinity chromatography coupled with mass spectrometry, reporter gene assays, and phosphoprotein arrays could be employed to comprehensively map the molecular interactions of this compound. Understanding these targets will provide insights into the cellular processes influenced by this compound and guide its potential therapeutic applications.

Development of this compound Analogs with Enhanced Specificity

The structural diversity of pterosins suggests that modifications to the this compound scaffold could lead to the development of analogs with improved potency, specificity, and pharmacokinetic properties. mdpi.com Future research should involve the rational design and synthesis of this compound derivatives based on structure-activity relationship studies. By systematically altering different parts of the this compound molecule, researchers can investigate how these changes impact its binding affinity to identified molecular targets and its biological activity. Computational modeling and in silico screening can aid in the design of novel analogs with predicted favorable interactions. The synthesized analogs should then be evaluated in biological assays to identify compounds with enhanced therapeutic potential and reduced off-target effects.

Advanced In Vitro and In Vivo Research Models

To thoroughly assess the therapeutic potential of this compound, a range of advanced in vitro and in vivo research models are necessary. google.comnih.gov In vitro studies could utilize relevant cell lines representing specific diseases or biological processes, such as cancer cells, inflammatory cells, or neuronal cells, to evaluate the effects of this compound on cell viability, proliferation, differentiation, and signaling pathways. mdpi.comtandfonline.comnih.gov Three-dimensional cell culture models and organ-on-a-chip systems can provide more physiologically relevant environments for testing. nih.gov In vivo studies using appropriate animal models of diseases where pterosins have shown activity, such as diabetes, neurodegenerative diseases, or inflammatory conditions, are crucial for evaluating the efficacy, pharmacokinetics, and potential toxicity of this compound in a complex biological system. google.commedchemexpress.com These models will help determine optimal routes of administration and potential therapeutic windows.

Interdisciplinary Research with Omics Technologies

Integrating omics technologies with this compound research can provide a comprehensive understanding of its effects at the molecular level. azti.esfrontiersin.orgteknoscienze.commdpi.com Transcriptomics can reveal how this compound affects gene expression profiles in target cells or tissues, providing clues about the pathways it modulates. azti.esfrontiersin.orgteknoscienze.comresearchgate.net Proteomics can identify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of this compound treatment. azti.esfrontiersin.orgteknoscienze.commdpi.com Metabolomics can help understand how this compound influences cellular metabolic pathways. azti.esfrontiersin.orgteknoscienze.com By applying these technologies in conjunction with in vitro and in vivo studies, researchers can gain a holistic view of this compound's biological activities, identify biomarkers of response, and uncover potential off-target effects. azti.esfrontiersin.orgteknoscienze.com This interdisciplinary approach is essential for accelerating the translation of this compound research into potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.